REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH:10]=[CH:11][C:12]2[CH:17]=[CH:16][C:15]([N+:18]([O-])=O)=[CH:14][CH:13]=2)=[CH:6][CH:5]=1)([O-])=O.Cl>C(O)C.O.[Fe]>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([CH:10]=[CH:11][C:12]2[CH:13]=[CH:14][C:15]([NH2:18])=[CH:16][CH:17]=2)=[CH:8][CH:9]=1
|
Name
|
|
Quantity
|
20.27 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)C=CC1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
stirred solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
CUSTOM
|
Details
|
to provide a 60° C.
|
Type
|
CUSTOM
|
Details
|
Over the next eight hour period, 325 mesh
|
Duration
|
8 h
|
Type
|
ADDITION
|
Details
|
is added to the reaction mixture in aliquots until a total of 33-51 grams (0.60 mole)
|
Type
|
ADDITION
|
Details
|
has been added
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 25° C.
|
Type
|
FILTRATION
|
Details
|
the product is filtered
|
Type
|
ADDITION
|
Details
|
The resultant solution is treated with 50% aqueous sodium hydroxide sufficient
|
Type
|
CUSTOM
|
Details
|
precipitation of a pale tan colored product which
|
Type
|
FILTRATION
|
Details
|
is recovered by filtration
|
Type
|
FILTRATION
|
Details
|
The recovered filter cake
|
Type
|
WASH
|
Details
|
is washed with deionized water (500 milliliters)
|
Type
|
CUSTOM
|
Details
|
then dried in a vacuum oven at 100° C.
|
Type
|
CUSTOM
|
Details
|
The product is recovered as a pale tan colored solid
|
Name
|
|
Type
|
|
Smiles
|
NC1=CC=C(C=C1)C=CC1=CC=C(C=C1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |